molecular formula C18H16FN3O4 B2456263 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894032-06-5

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2456263
CAS RN: 894032-06-5
M. Wt: 357.341
InChI Key: HADZEPDPQVWEOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Role in Orexin Receptor Mechanisms

Research has explored the role of compounds structurally related to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea in modulating orexin receptors, which influence feeding, arousal, stress, and drug abuse. Compounds like GSK1059865, a selective orexin-1 receptor antagonist, have been evaluated in models of binge eating in rats, indicating a potential role in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Antimicrobial Activity

Studies have shown that certain substituted benzoxazaphosphorin 2-yl ureas possess significant antimicrobial activity, suggesting their potential use in combating microbial infections (Haranath et al., 2007).

Acetylcholinesterase Inhibitors

Compounds like 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which share a structural resemblance, have been synthesized and assessed for antiacetylcholinesterase activity. This indicates their potential application in treating diseases like Alzheimer's where acetylcholinesterase inhibition is beneficial (Vidaluc et al., 1995).

Complexation Studies

Research on N-(pyridin-2-yl),N'-substituted ureas has focused on their ability to form complexes with other molecules, providing insights into molecular interactions important in pharmaceutical and chemical research (Ośmiałowski et al., 2013).

Anticancer Properties

Studies have investigated the role of urea derivatives in inhibiting cancer cell growth. For example, compounds like 1-[(2,5-dioxopyrrolidin-1-yl)(phenyl)methyl] urea have been synthesized and assessed for their antimicrobial and potential anticancer properties (Rajeswari et al., 2010).

Central Nervous System Agents

Compounds structurally similar have been evaluated for their anxiolytic and muscle relaxant properties, highlighting their potential as central nervous system agents (Rasmussen et al., 1978).

Crystal Structure Analysis

Crystallographic studies have been conducted on benzoylurea pesticides, providing vital information on the structural and molecular properties of these compounds, which can be applied to enhance their effectiveness and safety (Jeon et al., 2014).

Synthesis and Enzyme Inhibition

Research has been conducted on the synthesis of urea derivatives and their role in inhibiting various enzymes. Such studies contribute to the development of new pharmaceuticals and therapeutic agents (Mustafa et al., 2014).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4/c19-11-2-1-3-14(6-11)22-9-13(8-17(22)23)21-18(24)20-12-4-5-15-16(7-12)26-10-25-15/h1-7,13H,8-10H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADZEPDPQVWEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

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